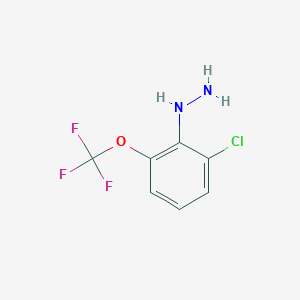![molecular formula C9H13NO2 B14055793 1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
1-Azaspiro[4.5]decane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[45]decane-2,6-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a starting material .
Industrial Production Methods: The industrial production of this compound often employs the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azaspiro[4.5]decane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and thereby preventing necroptosis.
Comparación Con Compuestos Similares
Spirotetramat: A spiro compound used as an insecticide.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiro compound with applications in various fields.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A compound with similar structural features and biological activities.
Uniqueness: 1-Azaspiro[4.5]decane-2,6-dione is unique due to its specific bicyclic structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to inhibit RIPK1 sets it apart from other spiro compounds, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-azaspiro[4.5]decane-2,6-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-3-1-2-5-9(7)6-4-8(12)10-9/h1-6H2,(H,10,12) |
Clave InChI |
CLKNVSNSFIVUPS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCC(=O)N2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


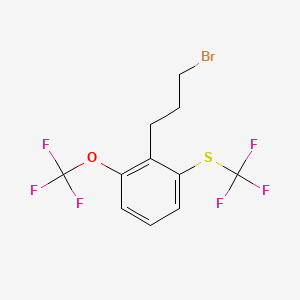
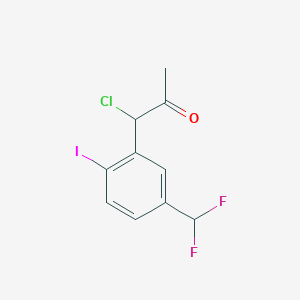
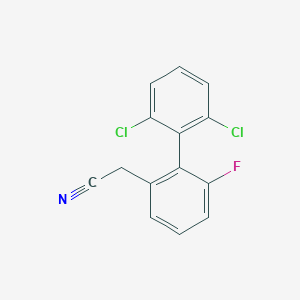
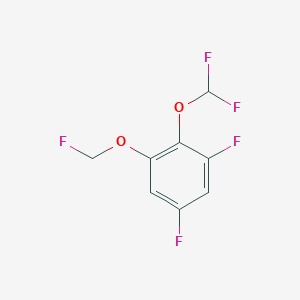

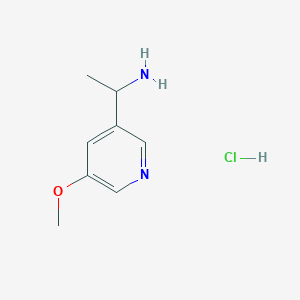
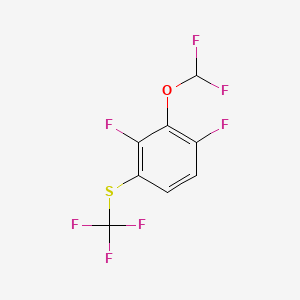
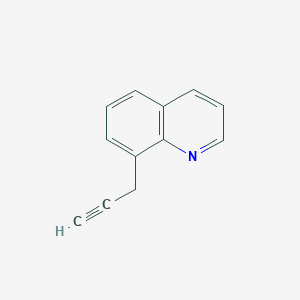
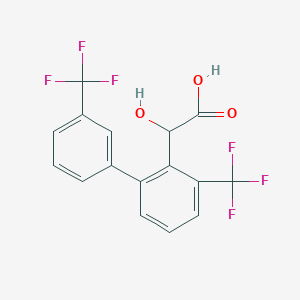
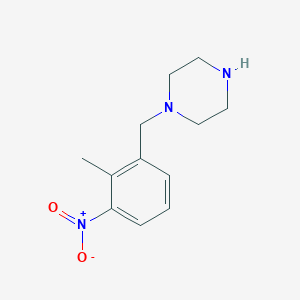
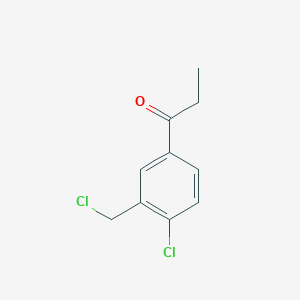
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

